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molecular formula C11H14N2O2 B8280544 3-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

3-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8280544
M. Wt: 206.24 g/mol
InChI Key: AAGIHBVMVXKWCJ-UHFFFAOYSA-N
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Patent
US06140322

Procedure details

To a stirred solution of 3-ethyl-7-nitro-3,4-dihydroisoquinoline (5.0 g) in methanol (100 ml) was added sodium borohydride (3×0.4 g), and the reaction was stirred for 2 h. Enough 4N HCl was added to the reaction mixture to make it acidic whereupon a solid crystallized out and was collected by filtration (4.0 g).
Name
3-ethyl-7-nitro-3,4-dihydroisoquinoline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:12][C:11]2[C:6](=[CH:7][C:8]([N+:13]([O-:15])=[O:14])=[CH:9][CH:10]=2)[CH:5]=[N:4]1)[CH3:2].[BH4-].[Na+].Cl>CO>[CH2:1]([CH:3]1[CH2:12][C:11]2[C:6](=[CH:7][C:8]([N+:13]([O-:15])=[O:14])=[CH:9][CH:10]=2)[CH2:5][NH:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
3-ethyl-7-nitro-3,4-dihydroisoquinoline
Quantity
5 g
Type
reactant
Smiles
C(C)C1N=CC2=CC(=CC=C2C1)[N+](=O)[O-]
Name
Quantity
0.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallized out
FILTRATION
Type
FILTRATION
Details
was collected by filtration (4.0 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)C1NCC2=CC(=CC=C2C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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